![molecular formula C17H25N3O5S B2671748 2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2320458-67-9](/img/structure/B2671748.png)
2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds might include further functionalization of the rings, cleavage of the rings, or reactions at the sulfonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents.Scientific Research Applications
Chemical Synthesis and Rearrangement Processes
A versatile Beckmann rearrangement process involving oxime mesitylenesulfonates, including those with tetrahydrofuran and diazepan rings, has been developed for efficient conversion into corresponding lactams and amides. This method highlights the chemical utility of sulfonyl and phenoxyacetamide derivatives in synthesizing complex heterocyclic structures, demonstrating the compound's relevance in organic synthesis and chemical transformations (Ramalingan & Park, 2008).
Synthesis of Heterocyclic Compounds
The compound under discussion plays a pivotal role in the synthesis of novel heterocyclic structures bearing a sulfonamide moiety. These structures are synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to diverse biological activities, including antimicrobial properties. The development of these compounds underscores the significant potential of sulfonyl derivatives in medicinal chemistry and drug development (Darwish et al., 2014).
Advancements in Organic Synthesis Techniques
Research involving the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates highlights innovative methods in organic synthesis. This process, involving sulfonyl groups' sequential migration, exemplifies cutting-edge strategies in constructing complex organic molecules, showcasing the compound's relevance in facilitating novel synthetic routes (Heo et al., 2020).
Enabling Multicomponent Reaction Processes
The compound is integral in multicomponent reaction processes, specifically in the synthesis of diazepane or diazocane systems. This involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones. Such methodologies underscore the compound's utility in facilitating complex and efficient synthetic pathways in organic chemistry (Banfi et al., 2007).
Mechanism of Action
The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used in a chemical reaction, the mechanism would involve the steps of the reaction.
Safety and Hazards
properties
IUPAC Name |
2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c18-17(21)13-25-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-24-12-14/h2-5,14H,1,6-13H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKQQARQVAEIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide |
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